3,5-Dibromo-4-methoxypyridine
Overview
Description
3,5-Dibromo-4-methoxypyridine: is an organobromine compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing reaction time and cost. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridines on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group on the pyridine ring influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-4-chloropyridine
Comparison: Compared to these similar compounds, 3,5-Dibromo-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts different electronic and steric properties. This uniqueness can influence its reactivity and suitability for specific applications. For example, the methoxy group can enhance its solubility in organic solvents and affect its interaction with other molecules in chemical reactions .
Properties
IUPAC Name |
3,5-dibromo-4-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITQLRNAXLKYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617778 | |
Record name | 3,5-Dibromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25813-24-5 | |
Record name | 3,5-Dibromo-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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